molecular formula C20H22N2O2 B067471 Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 167484-18-6

Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B067471
CAS No.: 167484-18-6
M. Wt: 322.4 g/mol
InChI Key: XJUPGFXGJQIYQG-UHFFFAOYSA-N
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Description

Benzyl spiro[indoline-3,4’-piperidine]-1’-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique three-dimensional architecture, which includes an indoline moiety fused with a piperidine ring. Such structures are often of interest in medicinal chemistry due to their potential biological activities and ability to interact with various biological targets.

Mechanism of Action

Target of Action

Benzyl spiro[indoline-3,4’-piperidine]-1’-carboxylate, also known as 1’-(benzyloxycarbonyl)spiro(indoline-3,4’-piperidine), is a spiro-heterocyclic compound . These compounds have been shown to have bioactivity against cancer cells, microbes, and various diseases . They are known to interact with 3D proteins due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions .

Mode of Action

Spiro[indoline-3,4’-piperidine] compounds are known to interact with their targets through non-covalent effects . These interactions stabilize the spiroindoleninium intermediate via cation-π–π interactions .

Biochemical Pathways

Spiro[indoline-3,4’-piperidine] compounds are known to be involved in a variety of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .

Result of Action

Spiro[indoline-3,4’-piperidine] compounds are known to have a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction efficiency and chemoselectivity of spiro[indoline-3,4’-piperidine] compounds can be remarkably improved when water is used as the sole solvent . This suggests that the compound’s action can be influenced by the solvent environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl spiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multicomponent reactions. One common method is the cyclocondensation reaction, where an indoline derivative reacts with a piperidine precursor in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and neutral pH to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent-free conditions or aqueous media, is also explored to make the process more environmentally friendly .

Types of Reactions:

    Oxidation: Benzyl spiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols to form new products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, mild acidic or basic conditions.

    Reduction: Palladium on carbon, hydrogen gas, mild temperatures.

    Substitution: Halogenated derivatives, nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced spirocyclic derivatives.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

Benzyl spiro[indoline-3,4’-piperidine]-1’-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule.

    Medicine: Explored for its potential therapeutic properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Industry: Used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.

Comparison with Similar Compounds

    Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]: Another spirocyclic compound with a similar indoline core but different ring fusion.

    Spiro[indoline-3,4’-piperidine]-2’-carboxylate: Similar structure but with a different substitution pattern on the piperidine ring.

Uniqueness: Benzyl spiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its specific substitution pattern and the presence of a benzyl group. This structural uniqueness can lead to different biological activities and chemical reactivity compared to other spirocyclic compounds. Its ability to interact with a wide range of biological targets makes it a versatile molecule in both research and industrial applications.

Properties

IUPAC Name

benzyl spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c23-19(24-14-16-6-2-1-3-7-16)22-12-10-20(11-13-22)15-21-18-9-5-4-8-17(18)20/h1-9,21H,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUPGFXGJQIYQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC3=CC=CC=C23)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201151979
Record name Phenylmethyl 1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167484-18-6
Record name Phenylmethyl 1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167484-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of phenyl hydrazine (1.29 g, 12.0 mmol) and trifluoroacetic acid (3.0 mL) in a 49:1 solution of toluene:acetonitrile (50 mL) is heated at 35° C. 4-Formyl-piperidine-1-carboxylic acid benzyl ester (2.7 g, 10.91 mmol) is dissolved in a 49:1 solution of toluene:acetonitrile (10 mL) and added dropwise to the mixture (WO2005046682). The mixture is stirred at 35° C. overnight. The resulting solution is cooled to 0° C., and methanol (5 mL) is added. NaBH4 (0.619 g, 16.38 mmol) is added portion wise to the solution and the mixture is stirred for 45 min. The reaction mixture is washed with aqueous NH4OH (6%, 25 mL) and brine (30 mL), dried over sodium sulfate, and evaporated to dryness to give a yellow solid. The crude solid is recrystallised from EtOAc to give a yellow solid (1.25 g, 1st crop). The mother liquor is evaporated and purified by silica gel chromatography, eluting with hexane:ethyl acetate (8:2) to give the title compound as a pale yellow solid (1.2 g, 2nd crop) with a total yield of (2.4 g, 76%). ESI/MS m/z 323 (M+H)+.
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.619 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

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